molecular formula C7H5BrN2 B1371591 3-Amino-4-bromobenzonitrile CAS No. 72635-78-0

3-Amino-4-bromobenzonitrile

Cat. No. B1371591
CAS RN: 72635-78-0
M. Wt: 197.03 g/mol
InChI Key: UAGGUNDAQDTCFW-UHFFFAOYSA-N
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Description

3-Amino-4-bromobenzonitrile is a chemical compound with the molecular formula C7H5BrN2 and a molecular weight of 197.03 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at room temperature .


Molecular Structure Analysis

The InChI code for 3-Amino-4-bromobenzonitrile is 1S/C7H5BrN2/c8-6-2-1-5(4-9)3-7(6)10/h1-3H,10H2 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

3-Amino-4-bromobenzonitrile is a solid substance . It should be stored in a dark place, under an inert atmosphere, at room temperature .

Scientific Research Applications

Synthesis and Characterization

  • Silver(I) Complexes with Cyanoanilines : 3-Amino-4-bromobenzonitrile was used to synthesize Ag(I) complexes, demonstrating its utility in forming complex compounds with silver ions. These complexes exhibited notable antibacterial activity, suggesting potential applications in biomedical fields (Qian et al., 2016).

Applications in Agriculture

  • Herbicide Resistance in Transgenic Plants : A study demonstrated the use of a specific gene to convert bromoxynil, a herbicide, into a less harmful compound, showcasing the potential of 3-Amino-4-bromobenzonitrile in developing herbicide-resistant crops and reducing environmental impact (Stalker, Mcbride & Malyj, 1988).

Synthetic Chemistry

  • Assembly of 3-Aminoindazoles : The compound played a pivotal role in a CuBr-catalyzed coupling/condensation cascade process, leading to the formation of substituted 3-aminoindazoles. This showcases its versatility in synthetic organic chemistry and potential applications in pharmaceuticals (Xu et al., 2013).

Medicinal Chemistry and Pharmacology

  • Development of Anti-Cancer Compounds : Research on a family of Iron(II)-Cyclopentadienyl compounds, where 3-Amino-4-bromobenzonitrile was a key component, revealed strong activity against colorectal and triple-negative breast cancer cells. This suggests its potential in the development of new chemotherapeutic agents (Pilon et al., 2020).

Safety And Hazards

Safety information for 3-Amino-4-bromobenzonitrile indicates that it may be harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and if in eyes: Rinse cautiously with water for several minutes .

properties

IUPAC Name

3-amino-4-bromobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2/c8-6-2-1-5(4-9)3-7(6)10/h1-3H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAGGUNDAQDTCFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-4-bromobenzonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
K Natte, H Neumann, XF Wu - Catalysis Science & Technology, 2015 - pubs.rsc.org
Quinazolinones are of interest in the fields of pharmaceuticals and medicinal chemistry. The application of palladium on activated charcoal (Pd/C) as a heterogeneous catalyst was …
Number of citations: 59 pubs.rsc.org
S Bartoli, A Cipollone, A Squarcia, A Madami… - Synthesis, 2009 - thieme-connect.com
N-Bromosuccinimide-mediated electrophilic aromatic bromination of a series of anilines substituted with an electron-withdrawing group in the meta position was investigated. The …
Number of citations: 19 www.thieme-connect.com
廖立敏, 李建凤, 雷光东 - 武汉大学学报(理学版), 2017 - xml-data.org
: 将有机化合物分子中的非氢原子分为4 类, 将不同非氢原子自身及非氢原子之间的关系参数化构建出新的结构描述符, 对部分取代苯胺类化合物分子结构进行参数化表达, 采用逐步回归(SMR) …
Number of citations: 1 www.xml-data.org

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